N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15339587
InChI: InChI=1S/C11H10ClN5O/c12-9-4-3-8(17-6-13-15-16-17)5-10(9)14-11(18)7-1-2-7/h3-7H,1-2H2,(H,14,18)
SMILES:
Molecular Formula: C11H10ClN5O
Molecular Weight: 263.68 g/mol

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide

CAS No.:

Cat. No.: VC15339587

Molecular Formula: C11H10ClN5O

Molecular Weight: 263.68 g/mol

* For research use only. Not for human or veterinary use.

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide -

Specification

Molecular Formula C11H10ClN5O
Molecular Weight 263.68 g/mol
IUPAC Name N-[2-chloro-5-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide
Standard InChI InChI=1S/C11H10ClN5O/c12-9-4-3-8(17-6-13-15-16-17)5-10(9)14-11(18)7-1-2-7/h3-7H,1-2H2,(H,14,18)
Standard InChI Key UQAIKFJPOKRZNZ-UHFFFAOYSA-N
Canonical SMILES C1CC1C(=O)NC2=C(C=CC(=C2)N3C=NN=N3)Cl

Introduction

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a unique combination of structural elements, including a cyclopropane ring, a carboxamide group, and a tetrazole moiety attached to a chlorophenyl group. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide typically involves multi-step organic reactions. Starting materials may include chlorinated phenols and cyclopropanecarboxylic acids. The synthesis process is sensitive to conditions such as temperature, solvent choice, and reaction time, which can significantly affect yield and purity.

Biological Activity and Potential Applications

Compounds containing tetrazole rings have been studied for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide has shown promise in inhibiting specific protein kinases, which are crucial in cancer cell proliferation and survival. It also has potential applications in targeting hypertension and other cardiovascular conditions by modulating angiotensin II receptors.

Biological ActivityPotential Applications
Anti-inflammatoryTreatment of inflammatory diseases
AntimicrobialDevelopment of antimicrobial drugs
AnticancerInhibition of cancer cell proliferation
Hypertension ModulationCardiovascular disease management

Comparison with Similar Compounds

N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide shares structural similarities with other compounds containing tetrazole or cyclopropane moieties but stands out due to its unique combination of these features.

Compound NameStructural FeaturesBiological ActivityUniqueness
N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]benzamideBenzamide with tetrazoleAnticancer activityLacks cyclopropane structure
N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]cyclobutanecarboxamideCyclobutane instead of cyclopropaneAntimicrobial propertiesDifferent ring structure
2-Chloro-N-[5-chloro-2-(1H-tetrazol-5-yl)phenyl]benzamideContains two aromatic systemsProtein kinase inhibitionMore complex aromatic system

Future Research Directions

Further research is needed to fully explore the pharmacological properties and therapeutic potential of N-[2-chloro-5-(1H-tetrazol-1-yl)phenyl]cyclopropanecarboxamide. This includes in-depth studies on its interaction with biological targets and its efficacy in preclinical models. The compound's ability to modulate protein kinases and potentially affect cardiovascular conditions makes it a promising candidate for drug development.

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